molecular formula C17H14ClNO3S B5753745 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5753745
M. Wt: 347.8 g/mol
InChI Key: GBCPJTYAELQVKH-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as CMMD, is a chemical compound that belongs to the class of benzothiophenes. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is still not fully understood. However, it has been suggested that 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. In addition, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide reduces the growth of tumors in animal models of cancer. However, the toxicity and pharmacokinetics of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo have not been fully studied.

Advantages and Limitations for Lab Experiments

3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high yield. In addition, it has been extensively studied for its potential applications in various fields of scientific research. However, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide also has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. In addition, its toxicity and pharmacokinetics in vivo have not been fully studied.

Future Directions

There are several future directions for the study of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide. First, the toxicity and pharmacokinetics of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo need to be fully studied to determine its potential use as a therapeutic agent. Second, the mechanism of action of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide needs to be fully elucidated to identify potential targets for drug development. Third, the synthesis of novel derivatives of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide needs to be explored to improve its potency and selectivity. Fourth, the potential use of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a building block for the synthesis of novel materials needs to be further explored. Finally, the potential use of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a herbicide and fungicide needs to be further studied to determine its efficacy and safety.

Synthesis Methods

The synthesis of 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction between 3-chloro-6-methoxybenzothiophene-2-carboxylic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a white solid with a high yield.

Scientific Research Applications

3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of agriculture, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of various weeds and fungi. In the field of material science, 3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-chloro-6-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-21-11-5-3-10(4-6-11)19-17(20)16-15(18)13-8-7-12(22-2)9-14(13)23-16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCPJTYAELQVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5484514

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